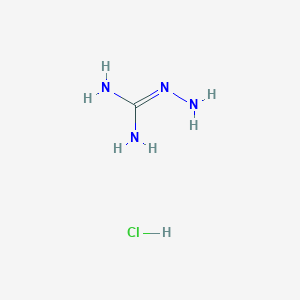

Carbazamidine monohydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

amino(diaminomethylidene)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDZFAGVPPMTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH+]N)(N)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-17-4 (Parent) | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

110.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16139-18-7, 1937-19-5 | |

| Record name | Aminoguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbazamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Genesis and Early Investigations of Aminoguanidine S Biological Effects

First synthesized over 100 years ago, aminoguanidine's initial foray into biological research was not centered on the applications that would later bring it to prominence. nih.govresearchgate.net Early studies identified its capacity to act as an inhibitor of the enzyme diamine oxidase (histaminase). google.comgoogle.com This discovery positioned aminoguanidine (B1677879) as a tool to study histamine (B1213489) metabolism in both animal and human subjects. google.comgoogle.com Its ability to increase histamine levels by inhibiting its breakdown was a key focus of this preliminary research phase. google.comgoogle.com

A significant turning point in the scientific narrative of aminoguanidine came with the discovery of its role in non-enzymatic protein cross-linking. google.com Researchers identified it as an inhibitor of the formation of advanced glycation end products (AGEs). nih.govtcichemicals.com AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in the pathogenesis of various diseases, particularly the long-term complications associated with diabetes mellitus. researchgate.netnih.gov This discovery, detailed in U.S. Patent 4,758,583, marked a pivotal moment, shifting the research focus towards aminoguanidine's therapeutic potential in preventing the debilitating consequences of diabetes. google.com

Further investigations in the latter part of the 20th century unveiled another critical biological effect: the inhibition of nitric oxide synthase (NOS), with a particular selectivity for the inducible isoform (iNOS). nih.govtcichemicals.comjtss.org Nitric oxide, while crucial for many physiological processes, can be detrimental in excess, and the discovery of aminoguanidine's inhibitory action on iNOS opened up new avenues of research into its potential role in inflammatory conditions and other pathologies where iNOS is upregulated. nih.govjtss.org

The early research also highlighted aminoguanidine's antioxidant properties, noting its ability to prevent the formation of reactive oxygen species and lipid peroxidation in cells and tissues. researchgate.net This multifaceted bioactivity, encompassing enzyme inhibition, anti-glycation, and antioxidant effects, laid a broad and complex foundation for future research.

Table 1: Early Biological Effects of Aminoguanidine

| Biological Effect | Enzyme/Process Inhibited | Key Findings |

|---|---|---|

| Histamine Metabolism | Diamine Oxidase (Histaminase) | Increases histamine levels by inhibiting its breakdown. google.comgoogle.com |

| Anti-glycation | Advanced Glycation End Product (AGE) Formation | Inhibits glucose-mediated cross-linking of proteins. nih.govgoogle.comtcichemicals.com |

| Nitric Oxide Synthesis | Inducible Nitric Oxide Synthase (iNOS) | Selectively inhibits the inducible isoform of nitric oxide synthase. nih.govtcichemicals.comjtss.org |

| Antioxidant Activity | Reactive Oxygen Species (ROS) Formation and Lipid Peroxidation | Prevents the formation of ROS and lipid peroxidation. researchgate.net |

Shifting Paradigms in Research Focus: from Direct Application to Derivative Development

Advanced Glycation End Products (AGEs) Formation Inhibition

Aminoguanidine is recognized as a classic inhibitor of AGEs. researchgate.netresearchgate.net AGEs are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. google.comnih.gov The accumulation of AGEs contributes to the pathogenesis of various diseases, including diabetic complications. nih.govpnas.org Aminoguanidine intervenes in the glycation process at multiple stages, thereby mitigating the formation of these detrimental products. nih.govahajournals.org

Reactive Carbonyl Species (RCS) Scavenging

A pivotal mechanism of aminoguanidine is its ability to scavenge reactive carbonyl species (RCS). researchgate.nettandfonline.comacs.org RCS are highly reactive compounds that are intermediates in the formation of AGEs. researchgate.netresearchgate.net By trapping these species, aminoguanidine prevents their subsequent reactions with biological macromolecules, thus inhibiting AGE formation. researchgate.netarvojournals.org

Aminoguanidine demonstrates significant reactivity towards α,β-dicarbonyl compounds such as methylglyoxal (B44143), glyoxal (B1671930), and 3-deoxyglucosone. nih.govresearchgate.netnih.gov These dicarbonyls are potent precursors of AGEs and are formed through the degradation of glucose and Amadori products. nih.govmdpi.comportlandpress.com Aminoguanidine rapidly reacts with these compounds, effectively neutralizing their capacity to induce protein cross-linking and AGE formation. nih.govnih.gov The reaction kinetics under physiological conditions have been studied, confirming that aminoguanidine is kinetically competent to scavenge these α-oxoaldehydes in vivo. nih.gov

The reaction between aminoguanidine and α,β-dicarbonyl compounds results in the formation of stable adducts, primarily substituted 3-amino-1,2,4-triazine derivatives. nih.govresearchgate.netnih.gov For instance, the reaction with methylglyoxal yields 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine. nih.gov These triazine derivatives are less reactive than the parent dicarbonyls, and their formation effectively sequesters the RCS, preventing them from participating in further glycation reactions. nih.govnih.gov The formation of these heterocyclic compounds is a key step in the detoxification of RCS by aminoguanidine. wikipedia.org

Table 1: Reactivity of Aminoguanidine with Reactive Carbonyl Species

| Reactive Carbonyl Species | Product(s) of Reaction with Aminoguanidine | Significance |

|---|---|---|

| Methylglyoxal | 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine nih.gov | Prevents methylglyoxal-induced protein modification and AGE formation. nih.gov |

| Glyoxal | 3-amino-1,2,4-triazine derivatives nih.gov | Scavenges glyoxal, a key precursor of certain AGEs. nih.gov |

| 3-Deoxyglucosone | 3-amino-1,2,4-triazine derivatives nih.govnih.gov | Inhibits the formation of AGEs derived from 3-deoxyglucosone. nih.govnih.gov |

Prevention of Amadori Product Fragmentation

Amadori products, the stable ketoamine adducts formed in the early stages of glycation, can undergo fragmentation to generate highly reactive dicarbonyl compounds. oup.comnih.gov Aminoguanidine is thought to intervene by trapping these reactive fragments, thereby preventing their subsequent reactions that lead to AGE formation. nih.gov This post-Amadori inhibition is a crucial aspect of its mechanism, as it targets intermediates that are further down the glycation pathway. oup.com

Mitigation of Protein Cross-linking Induced by Glycation

A major consequence of advanced glycation is the formation of cross-links between proteins, which alters their structure and function, contributing to tissue stiffness and pathology. google.comnih.govpnas.org By inhibiting the formation of AGEs, aminoguanidine effectively mitigates this glycation-induced protein cross-linking. nih.govgoogle.compnas.org This has been demonstrated in various tissues, including collagen in the arterial wall. google.compnas.org The prevention of protein cross-linking is a key factor in the beneficial effects of aminoguanidine observed in experimental models of diabetic complications. pnas.org

Table 2: Summary of Aminoguanidine's Mechanistic Actions

| Mechanistic Pathway | Target | Outcome |

|---|---|---|

| RCS Scavenging | Methylglyoxal, Glyoxal, 3-Deoxyglucosone nih.govresearchgate.netnih.gov | Formation of stable triazine adducts, preventing further reactions. nih.govnih.gov |

| Competitive Inhibition | Early glycation product formation researchgate.net | Limited blocking of Amadori products. nih.gov |

| Amadori Product Fragmentation Prevention | Reactive fragments from Amadori products oup.comnih.gov | Inhibition of post-Amadori pathways leading to AGEs. oup.com |

| Mitigation of Protein Cross-linking | Glycation-induced protein cross-links nih.govpnas.org | Preservation of protein structure and function. pnas.org |

Enzyme Inhibition Profiles of Aminoguanidine

Aminoguanidine hydrochloride demonstrates a capacity to interact with and inhibit several key enzymes involved in various physiological and pathological processes. Its mechanisms of action are primarily centered on its ability to act as an inhibitor of specific enzyme families, which are detailed in the following sections.

Nitric Oxide Synthase (NOS) Inhibition

Aminoguanidine is recognized for its inhibitory effects on nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO).

Aminoguanidine acts as a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS or NOS2). nih.govplos.org This selectivity is a key feature of its biochemical profile, distinguishing it from other NOS inhibitors that may not differentiate between the constitutive (eNOS and nNOS) and inducible forms of the enzyme. nih.govbiocrick.com The mechanism of inhibition is considered competitive at the substrate level and may also involve effects on gene expression. plos.org In vitro studies have shown that aminoguanidine has a significantly higher affinity for iNOS compared to the constitutive NOS isoforms. For instance, the Ki value (inhibition constant) for iNOS is reported to be 32 to 52 times lower than for constitutive NOS. ahajournals.org This selective action allows it to target the overproduction of NO associated with inflammatory conditions, where iNOS is typically upregulated, while having minimal effect on the physiological functions regulated by constitutive NOS. ahajournals.org Studies on isolated rat main pulmonary arteries confirm that aminoguanidine is a selective inhibitor of iNOS. nih.gov It has been described as an irreversible inhibitor of iNOS that displays selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS). bio-techne.comrndsystems.com

Table 1: Comparative Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Aminoguanidine

| NOS Isoform | Inhibition Potency | Key Findings | References |

|---|---|---|---|

| Inducible NOS (iNOS) | High | Acts as a selective, irreversible, and potent inhibitor. | nih.govplos.orgbio-techne.comrndsystems.com |

| Neuronal NOS (nNOS) | Low | Significantly less potent inhibition compared to iNOS. | bio-techne.comrndsystems.comdrugbank.com |

| Endothelial NOS (eNOS) | Low | Displays selectivity for iNOS over eNOS. | bio-techne.comrndsystems.com |

A direct consequence of iNOS inhibition by aminoguanidine is the downregulation of nitric oxide (NO) production, particularly in states of inflammation or pathological stress. nih.govnih.gov In experimental models, aminoguanidine administration effectively reduces the elevated levels of NO metabolites like nitrites and nitrates. plos.orgnih.govscispace.com For example, in cultured rat hepatocytes stimulated with inflammatory cytokines, aminoguanidine markedly blocked NO production in a dose-dependent manner, with a maximum inhibition rate of 53.7%. nih.gov Similarly, in a mouse model of Nocardia brasiliensis infection, treatment with aminoguanidine led to a significant decrease in plasma nitrate (B79036) and nitrite (B80452) formation, confirming that iNOS activity was effectively reduced. plos.org This reduction in excessive NO synthesis is believed to be a primary mechanism through which aminoguanidine exerts its effects in various experimental models of inflammatory and diabetic complications. nih.govresearchgate.net The inhibition of NO production has been linked to the amelioration of pathological processes, such as the reduction of glomerulosclerosis in an experimental lupus nephritis model. nih.gov

Table 2: Research Findings on Aminoguanidine's Effect on Nitric Oxide (NO) Production

| Experimental Model | Effect on NO Production | Outcome | References |

|---|---|---|---|

| Cultured Rat Hepatocytes | Dose-dependent inhibition of NO production (max 53.7%). | Blocked NO production stimulated by inflammatory factors. | nih.gov |

| NZB/W F1 Mice (Lupus Model) | Reduced urinary nitrite production. | Diminished glomerulosclerosis and reduced glomerular iNOS staining. | nih.gov |

| Mice with N. brasiliensis Infection | Decreased nitrate and nitrite formation in plasma. | Confirmed effective iNOS inhibition. | plos.org |

| Immobilization-Stressed Rats | Prevented sustained increase in nitrite production by testicular tissue. | Blocked sustained decrease in steroid production. | scispace.com |

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Aminoguanidine is also known to inhibit semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase. oup.comwikipedia.org SSAO is an enzyme involved in the oxidative deamination of primary amines, a process that generates hydrogen peroxide, ammonia, and aldehydes. wikipedia.org The enzyme is found in various tissues, including the smooth muscle of blood vessels, and its activity is elevated in conditions like diabetes mellitus and atherosclerosis. wikipedia.org The inhibition of SSAO is one of the proposed mechanisms contributing to the pharmacological effects of aminoguanidine. oup.com Increased SSAO activity has been observed in myocardial ischemia-reperfusion injury, and its inhibition has been shown to be protective. nih.gov

Diamine Oxidase (DAO) Inhibition

Aminoguanidine is a well-documented inhibitor of diamine oxidase (DAO), an enzyme responsible for the degradation of diamines such as histamine (B1213489) and putrescine. biocrick.comresearchgate.netnih.govnih.gov DAO plays a crucial role in histamine metabolism, particularly in the gastrointestinal tract. tandfonline.commdpi.com By inhibiting DAO, aminoguanidine can block the breakdown of these bioactive amines. nih.gov In a study involving rats that underwent small bowel resection, aminoguanidine treatment completely inhibited DAO activity in the ileal remnants. nih.gov This inhibition can lead to an accumulation of DAO substrates. While DAO demonstrates the highest affinity for histamine, it also facilitates the oxidative deamination of other diamines like putrescine. tandfonline.com The inhibition of DAO by aminoguanidine is considered potent and irreversible. mdpi.com

Aldose Reductase Inhibition

The role of aminoguanidine as an inhibitor of aldose reductase has been reported in some literature. drugbank.comoup.com Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. This pathway is implicated in the pathogenesis of diabetic complications. However, the inhibitory effect of aminoguanidine on this enzyme is not universally confirmed and appears to be context-dependent. One study investigating its effects in short-term galactose-fed rats concluded that aminoguanidine did not inhibit aldose reductase activity in vivo at the doses tested. nih.gov This contrasts with other reports that list aldose reductase inhibition as one of its biological actions. drugbank.comoup.com Therefore, while mentioned as a potential mechanism, its significance compared to its more potent effects on NOS and amine oxidases remains an area of further investigation.

Antioxidant and Oxidative Stress Modulatory Properties

Aminoguanidine hydrochloride demonstrates significant antioxidant capabilities and modulates oxidative stress through several distinct mechanisms. These properties contribute to its protective effects in various biological models. The compound is known to prevent the formation of reactive oxygen species (ROS) and attenuate lipid peroxidation in cells and tissues. epa.gov Its antioxidant actions are linked to its ability to scavenge free radicals and influence the body's natural antioxidant defense systems. epa.govnih.gov

Aminoguanidine acts as a direct scavenger of various highly reactive molecules that cause cellular damage. Research has shown it is an effective scavenger of hydroxyl radicals (HO•). nih.govnih.gov Studies using electron paramagnetic resonance confirmed its ability to trap these damaging radicals. nih.gov Furthermore, aminoguanidine has been shown to scavenge hydrogen peroxide (H₂O₂) and can reduce H₂O₂-induced hydroxylation in a dose-dependent manner. nih.govtaylorandfrancis.com Its scavenging activity also extends to metal cations, such as Fe(III) and Cu(II), which can participate in reactions that generate ROS. rsc.org This direct quenching of ROS is a key component of its antioxidant profile, helping to prevent oxidant-induced apoptosis and cellular damage. nih.gov

Aminoguanidine effectively reduces lipid peroxidation, the process where oxidants damage lipids, leading to cell membrane damage and the formation of harmful byproducts. In experimental models of diabetes, aminoguanidine treatment has been shown to decrease levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in both erythrocytes and kidney tissues. nih.govnih.gov Similarly, studies on streptozotocin-induced diabetic rats revealed that aminoguanidine administration lowered plasma lipid hydroperoxides and thiobarbituric acid-reactive substances (TBARS) in red blood cell membranes. nih.gov

In-depth investigations into its mechanism show that aminoguanidine prevents the loss of polyunsaturated fatty acids and delays the formation of conjugated dienes, both sensitive indicators of lipid peroxidation. ahajournals.org This protective effect has also been observed in models of ischemia-reperfusion injury, where aminoguanidine treatment significantly reduced MDA levels and prevented further oxidative damage. nih.govcdnsciencepub.com In diabetic rabbits, aminoguanidine completely prevented the expected increase in vitreous lipid peroxide levels, further demonstrating its potent ability to inhibit lipid peroxidation in vivo. nih.gov

Table 1: Effect of Aminoguanidine on Lipid Peroxidation Markers in Experimental Models

| Experimental Model | Marker | Control/Untreated Diabetic | Aminoguanidine-Treated Diabetic | Percentage Change | Source |

|---|---|---|---|---|---|

| STZ-Induced Diabetic Rats (Plasma) | Lipid Hydroperoxide (μmol/L) | 7.53 ± 2.03 | 6.23 ± 0.59 | -17.3% | nih.gov |

| STZ-Induced Diabetic Rats (RBC Membrane) | TBARS (nmol/mL) | 2.67 ± 0.46 | 1.93 ± 0.12 | -27.7% | nih.gov |

| STZ-Induced Diabetic Rats (Kidney) | Malondialdehyde (MDA) | Significantly Elevated | Increase Attenuated | Reduced vs. Untreated | nih.gov |

| Renal Ischemia-Reperfusion (Kidney) | TBARS (nmol/g tissue) | 345.3 ± 15 | 180.3 ± 3.8 | -47.8% | nih.govmdpi.com |

Aminoguanidine also modulates the activity of the body's own antioxidant enzymes, although its effects can vary depending on the specific enzyme, tissue, and experimental conditions. In studies of diabetic rats, aminoguanidine treatment attenuated the diabetes-induced decrease in the activities of Superoxide (B77818) Dismutase (SOD) and catalase in the kidneys. nih.gov In a separate study on diabetic erythrocytes, it augmented the activity of Glutathione (B108866) Peroxidase (GPx) after 12 weeks of treatment but was associated with a decrease in SOD and catalase activities over the same period. nih.gov

In models of renal ischemia-reperfusion injury, aminoguanidine demonstrated a clear protective effect by recovering Glutathione S-transferase (GST) activity, which was significantly impaired by the injury. nih.govmdpi.com It also helped to restore the pool of reduced glutathione (GSH). nih.gov Similarly, in rats with amikacin-induced oxidative stress, aminoguanidine treatment led to a significant increase in the activities of SOD, GPx, and catalase. ndpublisher.in Research on acute liver injury found that pre-treatment with aminoguanidine significantly reduced the consumption of antioxidant enzymes like Glutathione Reductase (GR), GST, and GPx, indicating a preservation of the antioxidant defense system. researchgate.net However, in a model of sciatic nerve injury, aminoguanidine did not cause a significant change in SOD activity and was associated with a decrease in GPx activity after 7 days of reperfusion. cdnsciencepub.com

Table 2: Influence of Aminoguanidine on Endogenous Antioxidant Enzyme Activity

| Enzyme | Experimental Model | Effect of Aminoguanidine | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Diabetic Rat Kidney | Attenuated decrease in activity | nih.gov |

| Catalase | Diabetic Rat Kidney | Attenuated decrease in activity | nih.gov |

| Glutathione Peroxidase (GPx) | Diabetic Rat Erythrocytes (12 weeks) | Augmented activity | nih.gov |

| Glutathione S-transferase (GST) | Renal Ischemia-Reperfusion | Recovered activity | nih.govmdpi.com |

| GPx, SOD, Catalase | Amikacin-Treated Rats | Significantly increased activity | ndpublisher.in |

| GPx, GST, GR | CCl4-Induced Liver Injury | Reduced consumption of enzymes | researchgate.net |

Modulation of Polyamine Metabolism

Aminoguanidine is widely recognized as a modulator of polyamine metabolism, primarily through its action as an inhibitor of copper-dependent amine oxidases (CuAO), also known as diamine oxidases (DAO). nih.govmdpi.comresearchgate.net These enzymes are involved in the catabolism (breakdown) of polyamines, particularly the diamine putrescine. nih.govresearchgate.net By inhibiting these enzymes, aminoguanidine blocks the degradation of polyamines and is frequently used in research to study the physiological roles of polyamine catabolism. nih.govresearchgate.net

The catabolism of polyamines by enzymes like DAO and polyamine oxidase (PAO) is a critical process for regulating the cellular levels of these important molecules. mdpi.comresearchgate.net In plant studies, aminoguanidine treatment has been shown to alter polyamine homeostasis. For instance, in tomato roots under salt stress, aminoguanidine not only inhibited CuAO but also reduced the activity of PAO. mdpi.com This inhibition of catabolic enzymes can lead to changes in the concentrations of various polyamines. The same study observed that aminoguanidine treatment significantly reduced the levels of putrescine. mdpi.com In other contexts, inhibiting polyamine catabolism is expected to increase the levels of polyamines like putrescine, spermidine, and spermine (B22157). biorxiv.org

In biochemical and cell culture applications, aminoguanidine is often added to the culture medium to prevent the oxidation of polyamines by serum amine oxidases, ensuring the stability of the compounds being studied. jci.orgnih.gov Research in a rat model of acute liver injury showed that aminoguanidine pre-treatment led to a decrease in the activity of polyamine catabolism enzymes, specifically putrescine oxidase and spermine oxidase. researchgate.net This modulation of polyamine pathways is a key aspect of aminoguanidine's biological activity, distinct from its better-known roles as an inhibitor of nitric oxide synthase and advanced glycation end-product formation. nih.gov

Table 3: Effect of Aminoguanidine on Free Polyamine Content in Tomato Roots

| Polyamine | Treatment Condition | Effect of Aminoguanidine | Source |

|---|---|---|---|

| Putrescine (Put) | Control & Salt Stress | Considerably reduced levels | mdpi.com |

| Spermidine (Spd) | 250 mM NaCl | Reduced concentration | mdpi.com |

| Spermine (Spm) | Control & Salt Stress | Not influenced | mdpi.com |

Preclinical Investigations and in Vivo/in Vitro Experimental Models

In Vitro Glycation Model Systems

In vitro models are fundamental for isolating and studying the chemical reactions involved in protein glycation and for evaluating the efficacy of inhibitory compounds like aminoguanidine (B1677879). These systems typically involve incubating a protein with a reducing sugar and observing the formation of AGEs with and without the presence of the inhibitor.

Bovine Serum Albumin (BSA) is frequently used in glycation assays due to its structural similarity to human serum albumin, its ready availability, and its well-characterized properties. In these assays, BSA is incubated with high concentrations of reducing sugars, such as glucose or fructose, to accelerate the formation of AGEs. herbmedpharmacol.com The extent of glycation is often measured by an increase in fluorescence, which is characteristic of certain AGEs. nih.govpnas.org Studies consistently demonstrate that aminoguanidine significantly inhibits the development of this fluorescence in a concentration-dependent manner. For instance, when BSA was glycated in the presence of various concentrations of aminoguanidine, the inhibition of fluorescence was significant at all tested levels. nih.gov One study documented inhibition of 31%, 65%, 69%, and 82% at aminoguanidine concentrations of 1, 5, 10, and 25 mM, respectively. nih.gov This inhibitory effect was also confirmed in experiments using thermal glycation to rapidly produce an AGE-BSA standard, where aminoguanidine reduced the intensity of the glycation-induced fluorescence. nih.govscispace.com

Table 1: Inhibition of Bovine Serum Albumin (BSA) Glycation by Aminoguanidine Data sourced from reference nih.gov.

| Aminoguanidine Concentration (mM) | Inhibition of Fluorescence (%) |

|---|---|

| 1 | 31 |

| 5 | 65 |

| 10 | 69 |

| 25 | 82 |

Ribonuclease A (RNase A) is another protein used in these model systems. Mechanistic studies have shown that aminoguanidine effectively inhibits the formation of glucose-derived AGEs on RNase A. nih.gov At various molar ratios of aminoguanidine to glucose, inhibition ranged from 67% to 85%. nih.gov Further analysis indicated that aminoguanidine achieves this by reacting with fragmentation products derived from Amadori products in the solution, rather than by forming an adduct with the already glycosylated peptide. nih.gov In a different model, RNase A exposed to cigarette smoke condensate, a source of reactive glycation products, showed a time-dependent increase in AGE-type fluorescence and protein cross-linking, both of which were inhibited by aminoguanidine. pnas.org

Beyond general fluorescence, the inhibitory action of aminoguanidine has been assessed by quantifying specific AGEs and glycoxidation markers.

Fluorescent AGEs : As noted in protein glycation assays, aminoguanidine is a potent inhibitor of the formation of fluorescent AGEs in various in vitro systems. nih.govopen.ac.uk This is considered one of its primary and most consistently observed effects. Comparative studies have found aminoguanidine to be highly effective at reducing fluorescence and protein cross-linking, likely due to its multiple reaction sites. open.ac.uk

Nε-(carboxymethyl)lysine (CML) : CML is a major non-fluorescent AGE implicated in diabetic complications. rsc.orgahajournals.org In vitro studies have shown that aminoguanidine can inhibit the formation of CML. nih.govnih.gov A kinetic model of the Maillard reaction between glucose and collagen suggested that aminoguanidine effectively blocks the "glyoxal route," a major pathway for CML generation, particularly at lower glucose concentrations. nih.gov However, results from in vivo studies have been less consistent. In streptozotocin-diabetic rats, aminoguanidine treatment that successfully reduced albuminuria failed to inhibit the accumulation of CML in skin collagen. nih.gov

Pentosidine (B29645) : Pentosidine is a fluorescent, cross-linking AGE that serves as a biomarker for cumulative protein damage. nih.govsc.edu In vitro, the formation of pentosidine from carbohydrates is inhibited by aminoguanidine. sc.edu This was supported by a study in broiler breeder hens where dietary aminoguanidine retarded the rate of pentosidine accumulation in skin collagen. nih.gov In contrast, another study in diabetic rats found that aminoguanidine did not prevent the increase in pentosidine in skin collagen, mirroring the findings for CML in the same model. nih.gov Similarly, long-term administration of aminoguanidine to aging Fischer 344 rats had no significant effect on the accumulation of pentosidine in skin and tendon collagen. oup.com

Beta2-microglobulin (β2M) is a protein of significant clinical interest as its modified form, AGE-β2M, is a primary component of amyloid fibrils in dialysis-related amyloidosis. nih.govnih.gov In vitro studies have specifically investigated the ability of aminoguanidine to prevent the glycation of this protein. nih.gov When β2M was incubated with glucose, aminoguanidine inhibited the formation of CML on the protein in a dose-dependent manner. nih.gov At aminoguanidine-to-glucose molar ratios ranging from 1:8 to 1:1, the inhibition of CML formation was between 26% and 53%. nih.gov In the same experiments, aminoguanidine also suppressed the generation of fluorescent AGEs on β2M by 30% to 70%. nih.gov These findings suggest that aminoguanidine could potentially interfere with the pathological processes leading to dialysis-related amyloidosis by inhibiting the initial glycation of β2M. nih.gov

Table 2: In Vitro Inhibition of Beta2-Microglobulin (β2M) Glycation by Aminoguanidine Data sourced from reference nih.gov.

| Target Marker | Aminoguanidine-to-Glucose Molar Ratio | Observed Inhibition (%) |

|---|---|---|

| Nε-(carboxymethyl)lysine (CML) | 1:8 to 1:1 | 26 - 53 |

| Fluorescent AGEs | 1:8 to 1:1 | 30 - 70 |

Animal Models of Disease Pathology

Animal models, particularly those mimicking diabetic complications, have been crucial for evaluating the therapeutic potential of aminoguanidine in a complex biological system.

Streptozotocin (STZ)-induced diabetes in rats is a widely used model to study diabetic complications. nih.govscispace.comnih.gov These animals develop pathologies that resemble human diabetic complications, including nephropathy and retinopathy. scispace.comarvojournals.org Other models include the spontaneously diabetic Torii (SDT) rat and the db/db mouse. arvojournals.orgscirp.org

The efficacy of aminoguanidine in mitigating diabetic nephropathy has been a major focus of animal studies. One of the most consistent findings is its effect on urinary protein excretion. In STZ-induced diabetic rats, treatment with aminoguanidine significantly inhibits the development of albuminuria, a key indicator of diabetic kidney damage. nih.govaustin.org.au One study reported an approximate 60% reduction in the development of albuminuria in treated diabetic rats compared to untreated ones. nih.gov This anti-proteinuric effect has been observed in multiple studies, even in cases where aminoguanidine did not appear to reduce the accumulation of specific AGEs like CML and pentosidine in skin collagen. nih.govoup.com

Beyond functional improvements like reduced proteinuria, aminoguanidine has also been shown to ameliorate structural damage in the diabetic kidney. In diabetic animal models, it attenuates the development of glomerular sclerosis. diabetesjournals.orgresearchgate.net Specifically, treatment with aminoguanidine has been found to inhibit glomerular hypertrophy and the expansion of the mesangial matrix, which are characteristic features of diabetic nephropathy. diabetesjournals.orgresearchgate.netnih.gov The mechanism for this appears to be linked to the inhibition of profibrotic pathways. Aminoguanidine treatment in diabetic rats has been shown to reduce the overexpression of profibrotic growth factors, such as Transforming Growth Factor-beta1 (TGF-β1) and Platelet-Derived Growth Factor B-chain (PDGF-B), and to decrease the deposition of type IV collagen in both the glomeruli and the tubulointerstitium. nih.gov

Table 3: Summary of Aminoguanidine Effects on Diabetic Nephropathy Markers in Animal Models

| Pathological Marker | Effect of Aminoguanidine Treatment | Supporting References |

|---|---|---|

| Proteinuria / Albuminuria | Significantly reduced/inhibited | nih.govscispace.comaustin.org.auoup.comnih.gov |

| Glomerular Hypertrophy | Inhibited | diabetesjournals.orgresearchgate.net |

| Mesangial Matrix Expansion | Inhibited / Reduced | diabetesjournals.orgresearchgate.netnih.gov |

| Glomerular Sclerosis | Attenuated | diabetesjournals.orgresearchgate.net |

| Collagen IV Deposition | Reduced | nih.gov |

| Profibrotic Growth Factor (TGF-β1, PDGF-B) Expression | Attenuated | nih.gov |

Neurodegenerative and Ischemic Injury Models

Aminoguanidine hydrochloride has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia, or stroke. ahajournals.org In a rodent model of stroke involving permanent occlusion of the middle cerebral artery and common carotid artery, aminoguanidine administration resulted in a substantial reduction of infarct volume. ahajournals.org When administered 15 minutes after the onset of ischemia, it reduced the infarct volume to 1.3% of the hemisphere compared to 7.6% in control animals. ahajournals.org

Importantly, aminoguanidine retained its cerebroprotective activity even when administered up to two hours after the ischemic event, with an 88% and 85% reduction in infarct volume when given at 60 and 120 minutes post-ischemia, respectively. ahajournals.org The neuroprotective mechanism of aminoguanidine in stroke is thought to involve multiple pathways. One proposed mechanism is the inhibition of inducible nitric oxide synthase (iNOS), which is induced in the later stages of cerebral ischemia and contributes to delayed neuronal damage. nih.govnih.gov Studies have shown that aminoguanidine can suppress the activity of NADPH-diaphorase, a marker for NOS, and reduce the number of NADPH-diaphorase positive cells in the hippocampus following ischemic brain injury. nih.gov Another potential mechanism is the inhibition of brain polyamine oxidase (PAO), as polyamine metabolism has been implicated in the pathogenesis of cerebral ischemia. ahajournals.org

Neuroprotective Effects of Aminoguanidine in Experimental Stroke Models

| Experimental Model | Timing of Administration | Key Finding | Reference |

|---|---|---|---|

| Rodent model of focal cerebral infarction | 15 minutes post-ischemia | Reduced infarct volume from 7.6% to 1.3% of the hemisphere. | ahajournals.org |

| Rodent model of focal cerebral infarction | 60 minutes post-ischemia | 88% reduction in infarct volume. | ahajournals.org |

| Rodent model of focal cerebral infarction | 120 minutes post-ischemia | 85% reduction in infarct volume. | ahajournals.org |

| Rat model of four-vessel occlusion | Immediately after ischemic insult | Suppressed NADPH-diaphorase activity and reduced the number of positive cells in the hippocampus. | nih.gov |

Methylglyoxal-Induced Neurotoxicity

Methylglyoxal (B44143), a reactive dicarbonyl compound, is implicated in the formation of advanced glycation end products (AGEs) and subsequent neuronal dysfunction. nih.govunimi.it Studies have investigated the protective effects of aminoguanidine against methylglyoxal-induced neurotoxicity. In human neuroblastoma cells, methylglyoxal demonstrated dose-dependent toxicity. nih.gov Pre-incubation with aminoguanidine significantly reduced this toxicity, suggesting that carbonyl scavengers like aminoguanidine could be a promising strategy to mitigate the neurotoxic effects of reactive carbonyl compounds. nih.gov

Further research in animal models has shown that methylglyoxal administration can impair memory and induce anxiety-like behaviors, along with increasing protein carbonylation in brain tissue, a marker of oxidative stress. brieflands.com Aminoguanidine treatment was found to reduce this protein carbonylation and alleviate anxiety-like behaviors. brieflands.com Histopathological analysis revealed that aminoguanidine improved neuronal survival in the hippocampus, specifically in the CA1 and dentate gyrus (DG) areas, which were damaged by methylglyoxal exposure. brieflands.com

Table 1: Effects of Aminoguanidine on Methylglyoxal-Induced Neurotoxicity

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Human Neuroblastoma Cells | Aminoguanidine significantly reduced methylglyoxal-induced cell toxicity. | nih.gov |

| Rat Model | Aminoguanidine reduced methylglyoxal-induced protein carbonylation in brain tissue and alleviated anxiety-like behaviors. | brieflands.com |

| Rat Model | Aminoguanidine improved neuronal survival in the CA1 and DG regions of the hippocampus following methylglyoxal exposure. | brieflands.com |

Hypoxic-Ischemic Brain Damage

The neuroprotective effects of aminoguanidine have been explored in models of hypoxic-ischemic brain injury. In a neonatal rat model, administration of aminoguanidine significantly reduced the infarct volume in both the cerebral cortex and striatum following hypoxia-ischemia. nih.gov This protective effect was associated with the suppression of a delayed increase in nitric oxide (NO) metabolites in the brain. nih.gov

Studies using a rat model of transient focal cerebral ischemia have also demonstrated the cerebroprotective effects of aminoguanidine. Administration of aminoguanidine after the onset of ischemia led to a significant reduction in infarct volume. ahajournals.org This protective effect was observed even when the compound was administered up to two hours after the ischemic event. ahajournals.org Furthermore, in a four-vessel occlusion model in rats, aminoguanidine was found to attenuate the development of NADPH-diaphorase activity, an indicator of neuronal stress, and reduce brain tissue damage in the CA1 region of the hippocampus. scispace.com

Table 2: Neuroprotective Effects of Aminoguanidine in Hypoxic-Ischemic Brain Damage Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Neonatal Rat Model of Hypoxia-Ischemia | Significantly reduced infarct volume in the cerebral cortex and striatum. | nih.gov |

| Rat Model of Transient Focal Cerebral Ischemia | Significantly reduced infarct volume, even when administered up to 2 hours post-ischemia. | ahajournals.org |

| Rat Four-Vessel Occlusion Model | Attenuated NADPH-diaphorase activity and reduced damage in the hippocampal CA1 region. | scispace.com |

Oxidative Stress in Neural Tissues

Aminoguanidine has been investigated for its ability to counteract oxidative stress in neural tissues in various experimental settings. In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, aminoguanidine treatment significantly decreased the clinical severity of the disease. nih.gov This was accompanied by a reduction in oxidative and nitrosative stress in the brain, as evidenced by decreased superoxide (B77818) dismutase (SOD) activity in the EAE group, which was mitigated by aminoguanidine. nih.gov

In the context of sciatic nerve ischemia-reperfusion injury in rats, aminoguanidine treatment led to a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, on the 7th and 14th days of reperfusion. cdnsciencepub.comnih.gov It also increased the total antioxidant capacity (TAC) at day 7 of reperfusion. cdnsciencepub.comnih.gov These findings suggest that aminoguanidine's protective effects are, at least in part, due to its ability to mitigate oxidative stress. cdnsciencepub.comnih.gov

Renal Ischemia-Reperfusion Injury

The protective potential of aminoguanidine has been evaluated in models of renal ischemia-reperfusion (I/R) injury. In a rat model where renal vessels were occluded, I/R injury led to a significant increase in malondialdehyde (MDA) levels in the kidney tissue. nih.govscispace.com Administration of aminoguanidine significantly reduced these elevated MDA levels. nih.govscispace.com

In a murine model of renal I/R, aminoguanidine treatment was shown to prevent kidney damage by improving the glomerular filtration rate and reducing levels of neutrophil gelatinase-associated lipocalin (NGAL), a biomarker for acute kidney injury. nih.gov The protective effects of aminoguanidine in this model were associated with the suppression of oxidative stress, as well as reductions in inducible nitric oxide synthase (iNOS), heat shock protein 27 (Hsp27), arginase-2 (Arg-2), and transforming growth factor-β1 (TGF-β1). nih.gov

Table 3: Effects of Aminoguanidine on Renal Ischemia-Reperfusion Injury

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Rat Model of Renal I/R | Significantly reduced elevated levels of malondialdehyde (MDA) in kidney tissue. | nih.govscispace.com |

| Murine Model of Renal I/R | Improved glomerular filtration rate, reduced NGAL levels, and suppressed oxidative stress and inflammatory markers. | nih.gov |

Sciatic Nerve Ischemia-Reperfusion Injury

The efficacy of aminoguanidine in mitigating damage from sciatic nerve ischemia-reperfusion (I/R) has been demonstrated in rat models. In these studies, aminoguanidine treatment significantly improved the sciatic functional index (SFI), a measure of nerve function, on the 7th and 14th days of reperfusion. cdnsciencepub.comnih.gov This functional improvement was accompanied by a reduction in oxidative stress markers, such as malondialdehyde (MDA), and a decrease in the rate of apoptosis in the nerve tissue. cdnsciencepub.comnih.govsid.ir

Histological examination revealed that aminoguanidine treatment led to a significant decrease in ischemic fiber degeneration (IFD) and nerve edema. nih.govresearchgate.net The ultrastructural features of the axons also showed remarkable improvement, with a significant reduction in myelin breakdown. nih.gov These findings indicate that aminoguanidine exerts protective effects against sciatic nerve I/R injury by reducing oxidative stress, apoptosis, and structural damage to the nerve. cdnsciencepub.comnih.govnih.govresearchgate.net

Table 4: Protective Effects of Aminoguanidine on Sciatic Nerve Ischemia-Reperfusion Injury

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Rat Model of Sciatic Nerve I/R | Improved sciatic functional index (SFI) and reduced malondialdehyde (MDA) levels and apoptosis. | cdnsciencepub.comnih.govsid.ir |

| Rat Model of Sciatic Nerve I/R | Decreased ischemic fiber degeneration (IFD), nerve edema, and myelin breakdown. | nih.govresearchgate.net |

Periodontal Disease Models

The role of aminoguanidine has been investigated in animal models of periodontal disease. In a rat model where periodontitis was induced by ligation, treatment with aminoguanidine significantly reduced several inflammatory parameters. nih.gov This included a decrease in inducible nitric oxide synthase (iNOS) activity and expression, neutrophil infiltration, lipid peroxidation, and the formation of nitrotyrosine and poly (ADP-ribose) polymerase activation. nih.gov

Furthermore, aminoguanidine treatment significantly reduced Evans blue extravasation in the gingivomucosal tissue, indicating decreased vascular permeability, and also lessened alveolar bone destruction. nih.gov These results suggest that aminoguanidine protects against tissue damage associated with periodontitis by inhibiting nitric oxide production and oxidative stress. nih.gov In a study on cats with induced periapical lesions, aminoguanidine treatment also resulted in a significantly lower degree of inflammation compared to the control group. researchgate.net

Induced Hepatotoxicity

The hepatoprotective effects of aminoguanidine have been studied in a rat model of acute liver injury induced by carbon tetrachloride (CCl4). nih.gov Pre-treatment with aminoguanidine before CCl4 exposure led to a significant reduction in biochemical markers of acute liver injury, such as AST, ALT, and SDH. nih.gov It also decreased pro-oxidative markers like H2O2, TOS, TBARS, and LOOH. nih.gov

Aminoguanidine treatment resulted in a significant reduction in the consumption of antioxidant enzymes and a decrease in pro-inflammatory markers. nih.gov Histologically, aminoguanidine led to a marked reduction in the necrotic area and a significant increase in the number of apoptotic hepatocytes, suggesting that it promotes the removal of damaged cells. nih.gov The hepatoprotective mechanisms of aminoguanidine in this model are attributed to its strong antioxidant effects, inhibition of pro-oxidative and pro-inflammatory mediators, and induction of apoptosis in damaged hepatocytes. nih.gov

Cellular and Molecular Responses in Disease Models

Aminoguanidine hydrochloride has been the subject of numerous preclinical investigations to elucidate its mechanisms of action at the cellular and molecular level across various disease models. These studies have revealed its influence on inflammatory pathways, endothelial function, tissue remodeling, cell survival, mitochondrial activity, and DNA integrity.

Modulation of Inflammatory Cytokines and Markers (e.g., TNF-alpha, IL-1β, IL-6, IL-10)

Aminoguanidine has demonstrated significant modulatory effects on key inflammatory cytokines in various experimental settings. In models of diabetic nephropathy, treatment with aminoguanidine has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α). researchgate.net This reduction in TNF-α is linked to a decrease in the production of inducible nitric oxide synthase (iNOS) and consequently, lower levels of nitric oxide (NO), a key inflammatory mediator. researchgate.net In a mouse model of Alzheimer's disease, aminoguanidine treatment inhibited the expression of iNOS induced by amyloid-β, which was associated with a reduction in TNF-α mRNA levels. nih.gov

In a rat model of lipopolysaccharide (LPS)-induced systemic and lung inflammation, aminoguanidine administration was found to affect the levels of various cytokines in the bronchoalveolar lavage fluid (BALF). nih.gov Studies on rat articular chondrocytes stimulated with interleukin-1β (IL-1β) have shown that aminoguanidine can inhibit the IL-1β-induced expression of iNOS and cyclooxygenase-2 (COX-2) by blocking the NF-κB signaling pathway. nih.gov This suggests a direct anti-inflammatory effect at the cellular level.

Furthermore, in a mouse model of renal ischemia-reperfusion injury (IRI), aminoguanidine pretreatment was associated with the inhibition of inflammation, as evidenced by the prevention of IL-1β and IL-6 mRNA upregulation. nih.gov Interestingly, it also modulated the anti-inflammatory cytokines, preventing the upregulation of Foxp3 and IL-10 mRNA. nih.govdntb.gov.ua In a separate study on CFA-induced thermal hyperalgesia in mice, aminoguanidine pretreatment prevented the increase of pro-inflammatory cytokines TNF-α and IL-1β, while reducing the levels of the anti-inflammatory cytokine IL-10. researchgate.net However, another study on hepcidin (B1576463) transcription in hepatocytes found that aminoguanidine did not inhibit the stimulation of hepcidin by cytokines like IL-1 and IL-6, suggesting that nitric oxide may not be involved in this specific inflammatory pathway. pnas.org

The table below summarizes the observed effects of aminoguanidine on various inflammatory cytokines and markers in different experimental models.

| Cytokine/Marker | Disease Model | Observed Effect of Aminoguanidine |

| TNF-α | Diabetic Nephropathy (rats) | Reduced expression |

| Alzheimer's Disease (mice) | Inhibited Aβ-induced increase in mRNA levels | |

| CFA-induced Thermal Hyperalgesia (mice) | Prevented increase in expression | |

| IL-1β | Renal Ischemia-Reperfusion Injury (mice) | Prevented mRNA upregulation |

| CFA-induced Thermal Hyperalgesia (mice) | Prevented increase in expression | |

| Rat Articular Chondrocytes | Inhibited IL-1β-induced iNOS and COX-2 expression | |

| IL-6 | Renal Ischemia-Reperfusion Injury (mice) | Prevented mRNA upregulation |

| LPS-induced Inflammation (rats) | Reduced levels | |

| IL-10 | Renal Ischemia-Reperfusion Injury (mice) | Prevented mRNA upregulation |

| CFA-induced Thermal Hyperalgesia (mice) | Reduced expression | |

| iNOS | Diabetic Nephropathy (rats) | Reduced expression |

| Alzheimer's Disease (mice) | Inhibited Aβ-induced expression | |

| Rat Articular Chondrocytes | Inhibited IL-1β-induced expression | |

| COX-2 | Rat Articular Chondrocytes | Inhibited IL-1β-induced expression |

| NF-κB | Rat Articular Chondrocytes | Inhibited activation |

Endothelial Activation and Integrity (e.g., VE-cadherin, PECAM)

Aminoguanidine has been shown to influence endothelial activation and preserve the integrity of the endothelial barrier in preclinical models. In a mouse model of renal ischemia-reperfusion injury, aminoguanidine pretreatment effectively prevented endothelial dysfunction. nih.gov This was demonstrated by the significant reduction in the mRNA expression of vascular endothelial-cadherin (VE-cadherin) and platelet endothelial cell adhesion molecule (PECAM-1), which were otherwise upregulated by the injury. nih.govmdpi-res.com The preservation of endothelial integrity is crucial for preventing vascular leakage and subsequent tissue damage. The protective effects of aminoguanidine on the endothelium are thought to be linked to its antioxidant properties. nih.gov

The table below details the effects of aminoguanidine on markers of endothelial activation and integrity.

| Marker | Disease Model | Observed Effect of Aminoguanidine |

| VE-cadherin | Renal Ischemia-Reperfusion Injury (mice) | Prevented upregulation of mRNA expression |

| PECAM-1 | Renal Ischemia-Reperfusion Injury (mice) | Prevented upregulation of mRNA expression |

Mesenchymal Transition Markers (e.g., Vimentin, Fascin, HSP47)

Aminoguanidine has demonstrated the ability to modulate markers associated with mesenchymal transition, a process implicated in fibrosis and tissue remodeling. In a mouse model of renal ischemia-reperfusion injury, aminoguanidine treatment significantly prevented the upregulation of key mesenchymal markers. nih.gov Specifically, the mRNA expression of vimentin, fascin, and heat shock protein 47 (HSP47) was found to be markedly reduced in the kidneys of aminoguanidine-treated mice compared to the untreated injury group. nih.govmdpi-res.com These findings suggest that aminoguanidine's antioxidant effects may play a role in preventing the pathological transition of epithelial or endothelial cells into a mesenchymal phenotype, thereby mitigating fibrosis. nih.gov

The table below summarizes the impact of aminoguanidine on mesenchymal transition markers.

| Marker | Disease Model | Observed Effect of Aminoguanidine |

| Vimentin | Renal Ischemia-Reperfusion Injury (mice) | Significantly prevented upregulation of mRNA expression |

| Fascin | Renal Ischemia-Reperfusion Injury (mice) | Significantly prevented upregulation of mRNA expression |

| HSP47 | Renal Ischemia-Reperfusion Injury (mice) | Significantly prevented upregulation of mRNA expression |

Apoptosis and Cell Survival Pathways

Aminoguanidine has been shown to exert complex and sometimes contradictory effects on apoptosis and cell survival pathways, depending on the cellular context and experimental model.

In a rat model of stroke, aminoguanidine demonstrated neuroprotective effects by significantly inhibiting the activation of calpain and caspase-3, key executioner enzymes in apoptotic pathways. nih.gov This led to reduced necrotic and apoptotic cell death in the ischemic brain. nih.gov Similarly, in pancreatic cancer xenografts, aminoguanidine treatment led to an anti-apoptotic effect, as indicated by the Bcl-2/Bax expression ratio, despite its anti-proliferative action. nih.gov In human lung carcinoma cells, aminoguanidine, as a nitric oxide inhibitor, was shown to have the opposite effect of NO donors, which were found to inhibit cisplatin-induced cell death by up-regulating Bcl-2. researchgate.net

Conversely, some studies have indicated a pro-apoptotic role for aminoguanidine. For instance, in hepatocellular carcinoma, the inhibition of tumor growth by aminoguanidine was associated with a pro-apoptotic effect. nih.gov Furthermore, aminoguanidine has been reported to have a dose-dependent inhibitory effect on doxorubicin-induced apoptosis. medchemexpress.com

The table below summarizes the varied effects of aminoguanidine on apoptosis and cell survival pathways.

| Pathway/Marker | Disease Model/Cell Type | Observed Effect of Aminoguanidine |

| Calpain Activation | Rat model of stroke | Significant inhibition |

| Caspase-3 Activation | Rat model of stroke | Significant inhibition |

| Neonatal transient cerebral ischemia (rats) | Attenuated activation | |

| Bcl-2/Bax Ratio | Pancreatic cancer xenografts | Increased (anti-apoptotic) |

| Apoptosis | Doxorubicin-induced apoptosis | Dose-dependent inhibitory effect |

| Hepatocellular carcinoma | Pro-apoptotic | |

| Cisplatin-induced cell death in lung carcinoma | Opposite effect of NO donors (pro-apoptotic potential) |

Mitochondrial Bioenergetics and Function

While direct and extensive studies on the specific effects of aminoguanidine on mitochondrial bioenergetics are somewhat limited in the provided context, some evidence suggests a modulatory role. Aminoguanidine has been noted for its ability to modulate mitochondrial respiratory complexes. researchgate.net Given that mitochondria are a primary source of oxidative stress, and aminoguanidine possesses antioxidant properties, it is plausible that it influences mitochondrial function by mitigating the production of reactive oxygen species. nih.gov This is supported by findings that it can inhibit the mitochondrial caspase-dependent apoptotic pathway. nih.gov

DNA Damage Response

The influence of aminoguanidine on the DNA damage response is multifaceted. Some studies indicate a protective role, while others suggest it can induce DNA damage under certain conditions.

In human breast cancer cells (MCF-7), aminoguanidine was found to protect against the action of intracellular reactive oxygen species (ROS), which are known to cause DNA damage. redalyc.org This protective effect against ROS could explain the observed reduction in genotoxicity. redalyc.org In folic acid-deficient cells, aminoguanidine was shown to prevent glucose-induced DNA damage. nih.gov Furthermore, in A549 cells, aminoguanidine demonstrated a protective effect against doxorubicin-induced DNA damage. medchemexpress.com

Conversely, another study reported that aminoguanidine, in the presence of the transition metal Fe(III), can cause damage to supercoiled plasmid DNA through the production of hydroxyl radicals and hydrogen peroxide. nih.gov This finding raises concerns about its potential to induce DNA damage under specific biochemical conditions. nih.gov Additionally, some research has shown that aminoguanidine treatment can increase genotoxic damage in breast cancer cells when administered at certain concentrations. redalyc.org

The table below outlines the contrasting effects of aminoguanidine on the DNA damage response.

| Experimental Condition | Cell/Model Type | Observed Effect of Aminoguanidine |

| Intracellular Reactive Oxygen Species | Human breast cancer cells (MCF-7) | Protective effect |

| Glucose-induced DNA damage | Folic acid-deficient cells | Preventive effect |

| Doxorubicin-induced DNA damage | A549 cells | Protective effect |

| In the presence of Fe(III) | Supercoiled plasmid DNA | Induced DNA damage |

| Genotoxic damage | Breast cancer cells | Increased damage at specific concentrations |

Research on Aminoguanidine Derivatives and Structural Analogs

Rational Design and Synthetic Strategies

The rational design of aminoguanidine (B1677879) derivatives often focuses on modifying its reactive hydrazine (B178648) and guanidine (B92328) functionalities to create new compounds with tailored properties. Synthetic strategies are diverse, ranging from simple condensation reactions to the construction of complex heterocyclic systems.

A primary and extensively utilized strategy in the derivatization of aminoguanidine is the formation of Schiff bases. This involves the condensation reaction between the primary amino group of aminoguanidine and the carbonyl group of various aldehydes and ketones. mdpi.com This reaction is typically straightforward and results in the formation of an imine or azomethine group (C=N).

The versatility of this approach lies in the vast array of available aldehydes and ketones, which allows for the introduction of diverse structural motifs onto the aminoguanidine backbone. For instance, Schiff bases of aminoguanidine have been formed with pyridoxal (B1214274) 5'-phosphate (PLP) and pyridoxal (PL). nih.gov The reaction with PLP has been observed to occur more rapidly than with PL. nih.gov Another example is the derivatization of aminoguanidine with 4-nitrobenzaldehyde (B150856) (4-NBA) to form a Schiff base, a technique that has been employed for analytical purposes to enhance the detection of related compounds. unimi.it The formation of these Schiff bases, also known as guanylhydrazones, can be facilitated by microwave irradiation, which can lead to reduced reaction times and improved yields compared to conventional heating methods. thesciencein.org

The resulting Schiff bases, such as salicylidene aminoguanidine, often exhibit interesting coordination chemistry with metal ions and possess a range of biological activities. mdpi.com

Table 1: Examples of Aminoguanidine Schiff Base Derivatization

| Aldehyde/Ketone Reactant | Resulting Schiff Base | Key Findings | References |

|---|---|---|---|

| Pyridoxal 5'-phosphate (PLP) | PLP-aminoguanidine | Rapid in vitro formation; observed in vivo in mouse liver and kidney. | nih.gov |

| 4-Nitrobenzaldehyde (4-NBA) | 4-Nitrobenzylidene aminoguanidine | Used for analytical derivatization to improve chromatographic resolution. | unimi.it |

Closely related to Schiff bases, hydrazone analogues of aminoguanidine are synthesized by reacting aminoguanidine hydrochloride with a variety of aldehydes and ketones. nih.govnih.gov This condensation reaction typically occurs in a solvent like methanol (B129727) under reflux. nih.gov The synthesis can yield a wide array of hydrazone derivatives with yields often ranging from 50% to 99%. nih.gov

The rational design of these analogues involves selecting specific aldehydes or ketones to introduce desired functionalities. For example, various chlorobenzaldehydes, halogenated salicylaldehydes, 5-nitrofurfural, and isatin (B1672199) have been used to prepare a series of aminoguanidine hydrazones. nih.govnih.gov These modifications are intended to modulate the biological activity of the resulting compounds, leading to the exploration of their potential as antimicrobial agents or enzyme inhibitors. nih.govnih.gov Conventional synthesis methods often involve refluxing with an acid catalyst, which can lead to long reaction times and the formation of hydrochloride salts that require further processing. thesciencein.org To overcome these drawbacks, more efficient methods like microwave-assisted synthesis have been developed. thesciencein.org

A significant area of research involves the incorporation of aminoguanidine into heterocyclic ring systems, particularly 1,2,4-triazoles and 1,2,4-triazines. This strategy aims to create more rigid and structurally diverse molecules with potentially novel biological activities.

1,2,4-Triazoles: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore present in many clinically used drugs. nih.gov Derivatives of aminoguanidine containing the 1,2,4-triazole moiety have been designed and synthesized as potential antibacterial agents. d-nb.info The synthesis often involves the cyclization of an N-acyl aminoguanidine derivative, which can be formed by reacting aminoguanidine with carboxylic acids or their derivatives. mdpi.com For example, a one-pot reaction of thiourea (B124793), dimethyl sulfate (B86663), and various hydrazides can efficiently produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Another approach involves the condensation of phenyltriazole derivatives with aminoguanidine hydrochloride. nih.gov The resulting compounds have shown potent activity against various bacterial strains, including multi-drug resistant ones. d-nb.info

1,2,4-Triazines: Aminoguanidine can also serve as a key building block for the synthesis of 1,2,4-triazine (B1199460) derivatives. ijisrt.com For instance, the condensation of aminoguanidine hydrochloride with α,β-dicarbonyl compounds like methylglyoxal (B44143) and glyoxal (B1671930) leads to the formation of substituted 3-amino-1,2,4-triazine derivatives. nih.gov This reaction is fundamental to one of aminoguanidine's key mechanisms of action as an anti-glycation agent. nih.gov Furthermore, cyclization condensation of benzyl (B1604629) with aminoguanidine bicarbonate can yield amino-5,6-diphenyl-1,2,4-triazines. ijisrt.com

Specific derivatization involves the targeted synthesis of a particular aminoguanidine derivative to investigate or enhance a known biological activity. A prominent example is the synthesis of β-resorcylidene aminoguanidine (RAG).

RAG is formed through a simple condensation reaction between 2,4-dihydroxybenzaldehyde (B120756) (resorcylidene aldehyde) and aminoguanidine hydrochloride. jpp.krakow.pl The resulting precipitate can be purified by recrystallization. jpp.krakow.pl This particular derivative has been the subject of considerable study due to its potent anti-glycation and antioxidant properties. jpp.krakow.plresearchgate.net The rationale behind this specific derivatization was to create a compound that could potentially overcome some of the toxic effects associated with the parent aminoguanidine molecule while retaining or even enhancing its therapeutic effects. researchgate.net

Exploration of Diverse Biological Activities in Derivatives

The structural modification of aminoguanidine has led to the discovery of derivatives with a wide spectrum of biological activities. A key area of focus has been the enhancement of its anti-glycation potential.

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications. researchgate.net Aminoguanidine was one of the first compounds identified as an inhibitor of AGE formation. nih.gov Its mechanism of action involves trapping reactive dicarbonyl species, such as methylglyoxal, thereby preventing them from cross-linking with proteins. nih.gov

Research has shown that certain derivatives of aminoguanidine possess even greater anti-glycation activity than the parent compound. β-Resorcylidene aminoguanidine (RAG), for example, has been demonstrated to be an effective inhibitor of glycation. tandfonline.comtandfonline.com Studies have shown that RAG can effectively prevent the formation of AGEs, and this protective effect is thought to be linked to a reduction in oxidative stress. tandfonline.comtandfonline.com Both aminoguanidine and RAG are considered glycooxidation inhibitors. tandfonline.comtandfonline.com The anti-glycation activity of RAG has been demonstrated in both in vitro experiments and animal studies. researchgate.net The rationale for developing such derivatives is not only to enhance efficacy but also to potentially mitigate the toxicity concerns that have been associated with aminoguanidine at high concentrations. nih.gov

The development of aminoguanidine derivatives with superior anti-glycation properties remains a promising therapeutic strategy for managing diabetic complications and other AGE-related disorders. nih.gov

Table 2: Investigated Anti-glycation Activity of Aminoguanidine Derivatives

| Derivative | Key Findings on Anti-glycation Potential | References |

|---|---|---|

| β-Resorcylidene aminoguanidine (RAG) | Effective in preventing the formation of advanced glycation end products (AGEs), potentially through the reduction of oxidative stress. Considered a potent glycooxidation inhibitor. | tandfonline.comtandfonline.com |

| Pyridoxal aminoguanidine | Shown to be an effective anti-glycation agent. | jpp.krakow.pl |

Conjugation with Nanoparticles and Hybrid Systems

The functionalization of nanoparticles with aminoguanidine and its derivatives has led to the development of advanced hybrid systems with tailored properties for a variety of applications, ranging from biomedical therapies to catalysis and environmental remediation. This conjugation strategy aims to synergistically combine the unique physicochemical characteristics of nanomaterials with the biological or chemical activity of the aminoguanidine moiety.

Research has explored the use of various nanostructures, including gold nanoparticles, mesoporous silica, magnetic nanoparticles, and carbon dots, as scaffolds for aminoguanidine. The resulting hybrid materials often exhibit enhanced efficacy, improved stability, and novel functionalities compared to the individual components.

Gold Nanoparticle Conjugates

Gold nanoparticles (AuNPs or Gnp) have been a focus of research for conjugating with aminoguanidine, primarily to enhance its therapeutic effects while potentially reducing toxicity at high concentrations. nih.gov One significant area of investigation is the inhibition of advanced glycation end products (AGEs), which are implicated in diabetic complications.

Research Findings:

Glycation Inhibition: Studies have demonstrated that aminoguanidine conjugated with gold nanoparticles (AG-Gnp) can effectively inhibit the formation of glycation adducts. nih.govnih.gov This hybrid system has shown promise in animal models of diabetes, where it helped reduce total AGEs and Nε-(carboxymethyl)lysine (CML). nih.gov The conjugation allows for the use of lower concentrations of aminoguanidine (e.g., 0.5-1.0 mmol/L) compared to the high concentrations (>10 mmol/L) that were previously associated with toxicity. nih.govnih.gov

Mechanism: Aminoguanidine is conjugated to gold nanoparticles using cross-linking agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC). nih.gov The resulting AG-Gnp conjugate exhibits an absorption peak characteristic of gold nanoparticles, with a blue shift indicating successful binding. nih.gov

In Vivo Effects: In diabetic rat models, treatment with AG-Gnp not only inhibited AGE production but also showed a correlation with improved antioxidant parameters and recovery of damaged pancreatic tissue. nih.govnih.gov

Mesoporous Silica Nanoparticle Systems

Periodic mesoporous organosilica (PMO) nanoparticles have been utilized as carriers for delivering therapeutic agents. Bi-functionalization of these nanoparticles with both polyethylene (B3416737) glycol (PEG) and aminoguanidine has created sophisticated delivery systems.

Research Findings:

Gene Editing Delivery: A bi-functionalized system, denoted as AGu@PEG1500-PMO, has been developed as a nanocarrier for the Cas9-sgRNA ribonucleoprotein (RNP) complex used in CRISPR-based gene editing. nih.govresearchgate.net

Synthesis and Characterization: The synthesis involves grafting aminoguanidine hydrochloride onto chloropropyl-functionalized PEGylated PMO. nih.gov The resulting nanoparticles are characterized by a positive surface charge (+28.2 mV), which facilitates the loading of negatively charged RNP complexes via electrostatic and hydrogen-bonding interactions. nih.gov

Efficacy: The AGu@PEG1500-PMO nanocarrier demonstrated a gene-editing efficiency of approximately 40% in HT1080-GFP cells, showcasing its potential as a biocompatible and effective delivery vehicle for RNP. nih.govresearchgate.netmq.edu.au

| Parameter | Value | Source |

| Nanoparticle System | AGu@PEG1500-PMO | nih.gov |

| Zeta Potential (PEG1500-PMO) | -25 mV | nih.gov |

| Zeta Potential (AGu@PEG1500-PMO) | +28.2 mV | nih.gov |

| RNP Loading Mechanism | Electrostatic and hydrogen-bonding interactions | nih.gov |

| Gene Editing Efficiency | ~40% GFP gene knockdown | nih.govresearchgate.netmq.edu.au |

| An interactive data table with detailed characterization of the AGu@PEG1500-PMO nanocarrier. |

Other Hybrid Systems

The versatility of aminoguanidine has allowed for its incorporation into various other nanoparticle-based systems, each designed for a specific application.

Research Findings:

Hydrogel Systems for Drug Delivery: A hybrid hydrogel loaded with pH-responsive aminoguanidine nanoparticles (AGN) and extracellular vesicles (EVs) has been created for the synergistic treatment of spinal cord injury. nih.gov The system allows for the rapid release of aminoguanidine in the acidic injury environment to reduce oxidative stress, followed by the sustained release of EVs to provide a long-term anti-inflammatory effect. nih.gov

Magnetic Nanoparticles for Adsorption: Magnetic nanoparticles (MNPs) have been surface-modified with aminoguanidine to create an adsorbent for the selective removal of acid dyes from aqueous solutions. researchgate.net The amino groups on the surface provide active sites for dye binding.

Carbon-Based Nanomaterials:

Catalysis: Mesoporous carbon nitrides (MCN) have been synthesized using aminoguanidine hydrochloride as a nitrogen-rich precursor. These materials exhibit high nitrogen content and a large surface area, making them effective base catalysts for Knoevenagel condensation reactions. researchgate.net

Antimicrobial Applications: Carbon dots (C-dots) synthesized from aminoguanidine and citric acid have been shown to selectively stain and inhibit the growth of Pseudomonas aeruginosa. acs.org The mechanism is believed to involve interactions between the aminoguanidine residues on the C-dot surface and the lipopolysaccharide moieties of the bacteria. acs.org

Hybrid Nanoflowers: Hybrid nanoflowers containing copper ions and aminoguanidine derivatives have been synthesized and are being explored for their catalytic activity and potential anticancer effects. mdpi.com

| Nanoparticle Type | Aminoguanidine Role/Form | Conjugation/Synthesis Method | Key Research Finding/Application | Source(s) |

| Gold Nanoparticles (Gnp) | Antiglycating Agent | EDC cross-linking | Inhibition of advanced glycation end products (AGEs) for diabetic complications. | nih.govnih.gov |

| Periodic Mesoporous Organosilica (PMO) | Functional Group for RNP binding | Covalent grafting post-PEGylation | Delivery of Cas9-sgRNA ribonucleoprotein (RNP) for gene editing. | nih.govresearchgate.netmq.edu.au |

| Polylysine Hydrogel | pH-Responsive Nanoparticles (AGN) | Encapsulation | Synergistic, multi-temporal drug delivery for spinal cord injury. | nih.gov |

| Magnetic Nanoparticles (Fe3O4) | Surface Modifying Agent | Chemical modification | Selective adsorption of acid dyes from aqueous solutions. | researchgate.net |

| Mesoporous Carbon Nitride (MCN) | Nitrogen-rich Precursor | Single-step carbonization | Heterogeneous base catalyst for Knoevenagel condensation. | researchgate.net |

| Carbon Dots (C-dots) | Precursor Material | One-step hydrothermal synthesis | Selective staining and growth inhibition of P. aeruginosa. | acs.org |

| Copper-based Nanoflowers | Derivative Component | Self-assembly with copper ions | Potential for catalytic and anticancer applications. | mdpi.com |

| An interactive data table summarizing various aminoguanidine-nanoparticle hybrid systems. |

Synthetic Methodologies for Aminoguanidine Hydrochloride Production

Classical Laboratory Syntheses

In a laboratory setting, several methods have been established for the preparation of aminoguanidine (B1677879) salts. These methods are often chosen for their reliability and adaptability to standard laboratory equipment.